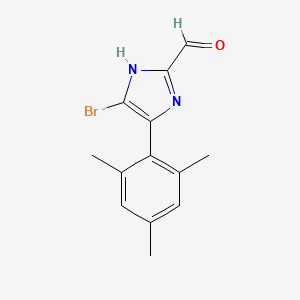
5-Bromo-4-mesitylimidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-mesitylimidazole-2-carbaldehyde is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 5th position, a mesityl group at the 4th position, and an aldehyde group at the 2nd position of the imidazole ring. The mesityl group, which is a 2,4,6-trimethylphenyl group, adds steric bulk and influences the compound’s reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-mesitylimidazole-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 4-mesitylimidazole, followed by formylation to introduce the aldehyde group at the 2nd position. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and formylating agents like Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-mesitylimidazole-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: Acid or base catalysts can facilitate the condensation reactions.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: 5-Bromo-4-mesitylimidazole-2-carboxylic acid.
Reduction: 5-Bromo-4-mesitylimidazole-2-methanol.
Condensation: Imines or hydrazones derived from the aldehyde group.
Aplicaciones Científicas De Investigación
5-Bromo-4-mesitylimidazole-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of functional materials, including dyes and catalysts.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-mesitylimidazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the bromine and mesityl groups can influence its binding affinity and specificity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to irreversible inhibition.
Comparación Con Compuestos Similares
Similar Compounds
4-Mesitylimidazole: Lacks the bromine and aldehyde groups, making it less reactive in certain types of chemical reactions.
5-Bromoimidazole: Lacks the mesityl and aldehyde groups, resulting in different steric and electronic properties.
2-Formylimidazole:
Uniqueness
5-Bromo-4-mesitylimidazole-2-carbaldehyde is unique due to the combination of the bromine, mesityl, and aldehyde groups. This combination imparts distinct reactivity and properties, making it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C13H13BrN2O |
|---|---|
Peso molecular |
293.16 g/mol |
Nombre IUPAC |
5-bromo-4-(2,4,6-trimethylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C13H13BrN2O/c1-7-4-8(2)11(9(3)5-7)12-13(14)16-10(6-17)15-12/h4-6H,1-3H3,(H,15,16) |
Clave InChI |
XZPGIRHOZBANMS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C2=C(NC(=N2)C=O)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


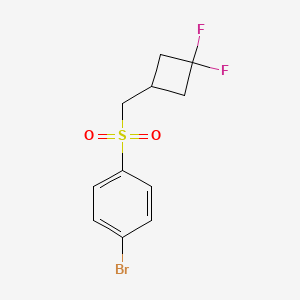

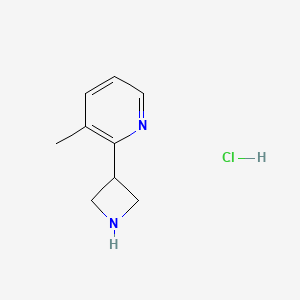
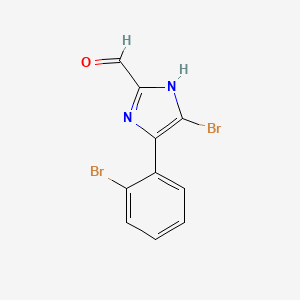
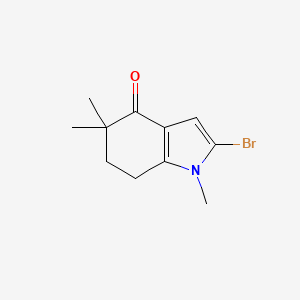

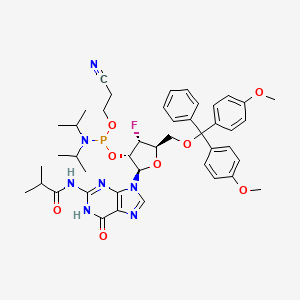
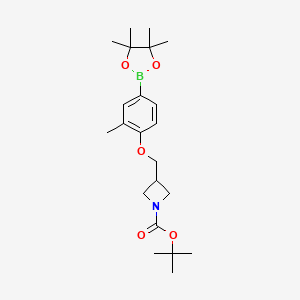
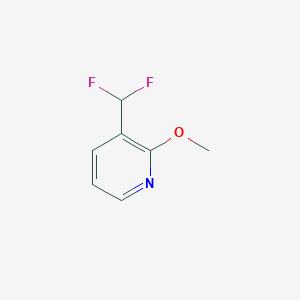
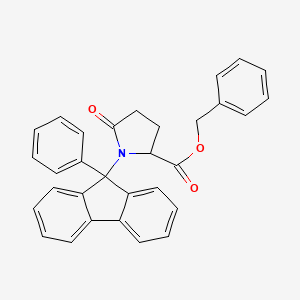
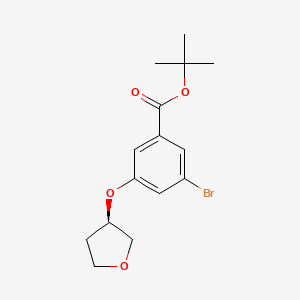
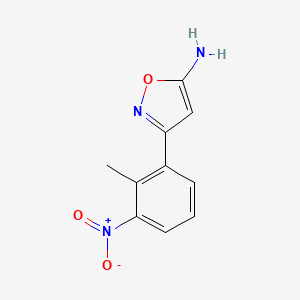
![4,7-Bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]benzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B13714060.png)

